(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene
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Overview
Description
(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene is a chemical compound that belongs to the family of oxirene derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. The purpose of
Mechanism Of Action
The mechanism of action of (1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This neurotransmitter is involved in various cognitive functions, such as learning and memory. By inhibiting the breakdown of acetylcholine, (1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene may improve cognitive function in individuals with neurodegenerative diseases.
Biochemical And Physiological Effects
In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, (1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using (1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene in lab experiments is its potential applications in the fields of biochemistry and physiology. It has been shown to exhibit inhibitory effects on enzymes involved in the breakdown of acetylcholine, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research could focus on its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further studies could be conducted to investigate its potential toxicity and safety in humans.
Synthesis Methods
The synthesis of (1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene involves the reaction of 2,3-dihydro-1H-indene-1,5-dione with methoxyacetylene in the presence of a catalytic amount of copper(I) iodide. The reaction proceeds through a copper-catalyzed [2+2+1] cycloaddition, followed by an intramolecular rearrangement to form the oxirene ring.
Scientific Research Applications
(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
CAS RN |
118354-50-0 |
---|---|
Product Name |
(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene |
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C15H18O2/c1-16-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14-15(12)17-14/h6-8,10-11,14-15H,2-5H2,1H3/t10-,11-,14-,15+/m0/s1 |
InChI Key |
SEEWCDWTXYKWKT-LWWSYDQCSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3[C@@H](O3)[C@@H]4[C@@H]2CCCC4 |
SMILES |
COC1=CC2=C(C=C1)C3C(O3)C4C2CCCC4 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(O3)C4C2CCCC4 |
synonyms |
(4abeta,9alpha,10alpha)-6-Methoxy-9,10-epoxy-trans-1,2,3,4,4a,9,10,10a -octahydrophenanthrene |
Origin of Product |
United States |
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